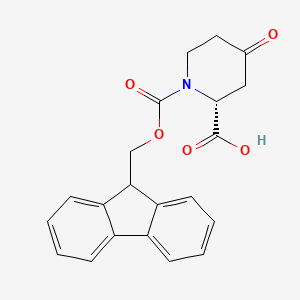

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAHCGORXONSSM-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Fmoc Protection: The piperidine derivative is then protected with the Fmoc group. This step usually involves the reaction of the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Oxidation: The introduction of the oxo group at the 4-position of the piperidine ring is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is selectively cleaved under mild basic conditions to expose the secondary amine for further functionalization.

| Reagents/Conditions | Products | Yield/Selectivity |

|---|---|---|

| Piperidine (20–30% in DMF) | Free amine intermediate | >95% deprotection |

| DBU (1,8-diazabicycloundec-7-ene) | Amine with oxopiperidine scaffold | 90–98% |

This step is critical in solid-phase peptide synthesis (SPPS), where the exposed amine participates in sequential coupling reactions. Steric hindrance from the Fmoc group prevents undesired side reactions during earlier synthesis stages.

Carboxylic Acid Functionalization

The C-2 carboxylic acid undergoes activation for amide/ester bond formation, enabling integration into peptides or conjugation with other molecules.

The R-configuration at C-2 ensures stereochemical integrity in chiral peptide sequences, influencing biological activity .

Reactivity of the 4-Oxo Group

The ketone at C-4 participates in reductions and nucleophilic additions, enabling structural diversification.

| Reaction Type

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid serves as a crucial building block in the synthesis of peptides. Its unique structure facilitates the formation of peptide bonds, making it an essential component in the development of biologically active compounds and pharmaceuticals.

Case Study:

In a study focused on synthesizing cyclic peptides, this compound was utilized to enhance the steric properties of the resulting peptides, improving their binding affinity to target proteins. This approach has shown promise in drug discovery targeting difficult-to-access biological sites .

Drug Development

Novel Drug Candidates:

The compound plays a pivotal role in the design and synthesis of novel drug candidates, particularly in the field of medicinal chemistry. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Research Findings:

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Bioconjugation Techniques

Targeted Delivery Systems:

The compound is employed in bioconjugation techniques, which allow for the attachment of biomolecules to drugs. This capability enhances targeted delivery systems, particularly in cancer therapy, where precise targeting can improve therapeutic efficacy while minimizing side effects.

Application Example:

In a recent study, researchers successfully conjugated this compound with antibodies to create targeted drug delivery systems that improved the localization of therapeutic agents at tumor sites .

Neuroscience Research

Neuroprotective Effects:

Derivatives of this compound are under investigation for their potential neuroprotective effects. This research is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study Insights:

Preliminary studies have shown that certain derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, indicating their potential utility in neuroprotection .

Material Science

Development of Advanced Materials:

The unique chemical properties of this compound make it suitable for applications in material science, including the development of polymers and coatings.

Research Applications:

Researchers are exploring its use in creating polymeric materials with enhanced mechanical properties and biocompatibility for biomedical applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Enhances binding affinity in cyclic peptides |

| Drug Development | Novel drug candidate formulation | Significant cytotoxic activity against cancer cells |

| Bioconjugation | Attachment of biomolecules to drugs | Improved targeted delivery systems |

| Neuroscience Research | Investigation into neuroprotective effects | Inhibition of neuronal apoptosis |

| Material Science | Development of advanced materials | Enhanced mechanical properties and biocompatibility |

Mechanism of Action

The mechanism of action of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxo group at the 4-position of the piperidine ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The 4-oxo group in This compound has been leveraged to synthesize fused piperidine-heterocycle scaffolds, a common motif in kinase inhibitors .

- Drug Design : Fluorinated analogs (e.g., CAS 916421-81-3) show promise in CNS-targeted therapies due to enhanced lipophilicity and metabolic stability .

- Chiral Resolution : The enantiomeric pair (R/S-4-oxo) is used to study stereochemical effects on protease inhibition, as seen in HIV-1 protease inhibitor research .

Biological Activity

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and synthetic biology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Piperidine ring

- Carboxylic acid group

- Carbonyl group

- Fluorenylmethoxycarbonyl (Fmoc) group as a protective moiety

The molecular formula is C_{19}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 365.38 g/mol. The (R) configuration is critical for its biological interactions and reactivity.

Synthesis Methods

Several methods are available for synthesizing this compound, often involving multi-step synthetic routes. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the selective attachment of amino acids during peptide chain elongation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The oxopiperidine core structure is present in various biologically active compounds, suggesting potential therapeutic applications. Research indicates that modifications to the piperidine ring or the carboxylic acid group can significantly alter biological efficacy and specificity .

Therapeutic Applications

- Peptide Synthesis : The compound serves as a key building block in peptide synthesis, particularly in developing pharmaceuticals and biologically active compounds .

- Drug Development : Its unique structure enhances the design and synthesis of novel drug candidates, particularly in medicinal chemistry .

- Neuroscience Research : Derivatives of this compound are being studied for potential neuroprotective effects, contributing to advancements in treatments for neurodegenerative diseases .

- Bioconjugation Techniques : It is used to attach biomolecules to drugs, improving targeted delivery systems, especially in cancer therapy .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of derivatives of this compound, researchers found that certain modifications led to enhanced protective effects against oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research has demonstrated that modifications to the oxopiperidine structure can yield compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited MIC values ranging from <0.008 to 32 µg/mL against various strains, indicating promising therapeutic potential .

Comparative Analysis Table

| Compound Name | Activity Type | MIC Range (µg/mL) | Notable Features |

|---|---|---|---|

| This compound | Antimicrobial | <0.008 - 32 | Effective against resistant strains |

| IMB-070593 | Antimicrobial | <0.008 - 4 | Superior activity against MRSA |

| Vinpocetine | Neuroprotective | N/A | Strong vasodilator |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling and storing (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid static discharge by grounding equipment .

- Storage : Store at 2–8°C in a tightly sealed container. Ensure the storage area is dry, well-ventilated, and away from ignition sources. Reseal containers immediately after use to prevent moisture absorption or oxidation .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling. Monitor deprotection efficiency via UV absorbance at 301 nm .

- Coupling Conditions : Activate the carboxylic acid with HBTU/HOBt or DIC/oxyma in DMF. Use a 2–4-fold molar excess of the amino acid derivative and react for 1–2 hours under nitrogen .

- Quality Control : Verify coupling success by Kaiser test or LC-MS to detect unreacted amines .

Advanced Research Questions

Q. What synthetic challenges arise during the preparation of this compound, and how can they be mitigated?

- Methodological Answer :

- Oxo Group Reactivity : The 4-oxo group may undergo undesired nucleophilic attack during coupling. Use orthogonal protecting groups (e.g., Boc for amines) and low-temperature conditions (−20°C) to suppress side reactions .

- Racemization Risk : The stereocenter at C2 is prone to racemization under basic conditions. Optimize coupling pH (4.5–6.0) and employ coupling agents like COMU, which minimize base-induced epimerization .

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the enantiomerically pure product. Confirm purity via NMR (e.g., absence of diastereomeric peaks at δ 4.2–4.5 ppm) .

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : The compound decomposes above 150°C (melting point range: 140–150°C). Avoid prolonged heating during solvent evaporation; use rotary evaporation at ≤40°C .

- pH Sensitivity : The oxopiperidine ring hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (e.g., PBS, pH 7.4) for aqueous reactions .

- Light Sensitivity : Store in amber vials to prevent photodegradation. Monitor stability via UV-Vis spectroscopy (λmax = 265 nm) over 24-hour intervals .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, DMSO as solvent) to isolate variables. Compare results with literature using ANOVA or t-tests .

- Analytical Cross-Validation : Use multiple techniques (e.g., NMR, HPLC, FT-IR) to confirm solubility and reactivity. For example, discrepancies in DMSO solubility can be resolved by saturation solubility assays with gravimetric analysis .

Q. What are the functional differences between this compound and its structural analogs in peptide design?

- Methodological Answer :

- Steric Effects : The oxopiperidine ring imposes greater conformational rigidity than cyclohexane or pyrrolidine analogs. Predict backbone dihedral angles (φ/ψ) using molecular dynamics simulations (e.g., AMBER) to assess peptide folding .

- Hydrogen Bonding : The 4-oxo group participates in intramolecular H-bonding, stabilizing β-turn motifs. Characterize via circular dichroism (CD) spectroscopy (e.g., negative peak at 220 nm) .

- Comparative Bioactivity : Screen analogs in cell-based assays (e.g., IC50 for protease inhibition). For example, the oxopiperidine derivative may show 3–5-fold higher activity than piperidine-4-carboxylic acid analogs due to enhanced target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.